molecular formula C13H17N3O3 B12311610 rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans

Cat. No.: B12311610
M. Wt: 263.29 g/mol
InChI Key: FSAQOVCTZRATGA-UHFFFAOYSA-N
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Description

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, an imidazole ring, and a piperidine ring, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans typically involves multiple steps. The process begins with the preparation of the cyclopropyl and imidazole intermediates, followed by their integration into the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups within the molecule with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde
  • rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide
  • rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carboxylic acid

Uniqueness

Compared to similar compounds, rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, trans stands out due to its cyclopropyl group and piperidine ring, which confer unique chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C13H17N3O3/c1-15-7-6-14-12(15)11-9(13(18)19)4-5-10(17)16(11)8-2-3-8/h6-9,11H,2-5H2,1H3,(H,18,19)

InChI Key

FSAQOVCTZRATGA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2C(CCC(=O)N2C3CC3)C(=O)O

Origin of Product

United States

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